molecular formula C8H9ClO2S B2987938 1-(Chloromethyl)-2-(methylsulfonyl)benzene CAS No. 168551-51-7

1-(Chloromethyl)-2-(methylsulfonyl)benzene

Cat. No.: B2987938
CAS No.: 168551-51-7
M. Wt: 204.67
InChI Key: RKEIQGFHGMYUON-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzenes with Sulfonyl Substituents in Chemical Research

Aromatic compounds that feature both a halogen atom and a sulfonyl group are a well-established class of intermediates in chemical research. The interplay between the inductive electron-withdrawing nature of the halogen and the strong electron-withdrawing capabilities of the sulfonyl group significantly influences the electronic properties of the benzene (B151609) ring. msu.eduyoutube.com This electronic modification affects the ring's susceptibility to electrophilic and nucleophilic aromatic substitution reactions. msu.edulibretexts.org

For instance, the sulfonyl group is a powerful deactivating group and meta-director in electrophilic aromatic substitution. msu.edu However, its ability to be introduced and later removed makes it a valuable "blocking group" to direct other substituents to specific positions that might otherwise be difficult to access. libretexts.orgmasterorganicchemistry.com Furthermore, halogenated and di-substituted benzenesulfonamides have been investigated for their biological activity, serving as selective inhibitors for various carbonic anhydrase (CA) isoforms, which are important drug targets. nih.gov The synthesis of these molecules often involves the strategic halogenation or sulfonation of a benzene precursor. libretexts.orgresearchgate.net

Significance of 1-(Chloromethyl)-2-(methylsulfonyl)benzene as a Synthetic Synthon

This compound is a bifunctional aromatic compound that serves as a versatile synthetic synthon. Its significance lies in the distinct reactivity of its two functional groups. The chloromethyl group (-CH₂Cl) is essentially a reactive benzylic halide. This functionality is an excellent electrophilic site, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, thereby enabling the construction of more complex molecules.

Simultaneously, the methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. Its presence deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly when other activating groups are present. libretexts.org The ortho-disposition of the chloromethyl and methylsulfonyl groups creates steric and electronic environments that can be exploited for regioselective transformations. Compounds like ((chloromethyl)sulfonyl)benzenes are utilized as building blocks in the synthesis of functionalized polycyclic aromatic systems, such as naphthalenes and anthracenes. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 168551-51-7
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
Physical Form Solid
Boiling Point 379.5±34.0 °C (Predicted)
Density 1.287±0.06 g/cm³ (Predicted)

This data is compiled from multiple sources. guidechem.comsigmaaldrich.com

Overview of Research Trajectories in Ortho-Substituted Benzene Derivatives

The synthesis and study of ortho-substituted benzene derivatives represent a significant and challenging area of organic chemistry. The proximity of the two substituents in an ortho arrangement can lead to steric hindrance, which can influence reaction rates and conformational preferences. aip.orgfiveable.me This steric interaction can be a hurdle in synthesis, but it can also be a tool to control stereochemistry in subsequent reactions.

Distinguishing between ortho, meta, and para isomers is a critical aspect of research in this area, with spectroscopic techniques like NMR and IR spectroscopy being indispensable tools for characterization. fiveable.meresearchgate.net In ¹³C NMR spectra, for example, the carbon atoms adjacent to the substituents in ortho-isomers show distinct chemical shifts due to deshielding effects. fiveable.me

Modern research continues to focus on developing novel and efficient methods for the selective synthesis of ortho-substituted compounds. This includes the use of directing groups that guide incoming electrophiles to the ortho position. masterorganicchemistry.com A particularly vibrant area of research is the design of saturated bioisosteres for ortho-substituted benzene rings. rsc.org Molecules like 1,2-disubstituted bicyclo[2.1.1]hexanes are being explored as non-aromatic mimics of ortho-substituted phenyl rings for use in medicinal chemistry and drug discovery, aiming to improve properties like solubility and metabolic stability while retaining biological activity. rsc.org This highlights the ongoing effort to expand the chemical space beyond traditional aromatic systems. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEIQGFHGMYUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168551-51-7
Record name 168551-51-7
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Reactivity Profiles and Mechanistic Investigations of 1 Chloromethyl 2 Methylsulfonyl Benzene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group serves as a primary site for nucleophilic attack, functioning as a benzylic halide. The general mechanism involves the displacement of the chloride leaving group by a nucleophile. The rate and efficiency of these SN2-type reactions are significantly influenced by the electronic properties of the ortho-substituted methylsulfonyl group.

Reactivity Enhancement by Ortho-Methylsulfonyl Group Electronic Effects

The methylsulfonyl group (-SO2CH3) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. When positioned ortho to the chloromethyl group, it exerts a strong inductive effect (-I effect), withdrawing electron density from the benzene (B151609) ring and, consequently, from the benzylic carbon of the chloromethyl moiety. This electron withdrawal increases the partial positive charge on the benzylic carbon, rendering it more electrophilic and thus more susceptible to attack by nucleophiles.

This enhanced electrophilicity of the benzylic carbon leads to an acceleration of the rate of nucleophilic substitution compared to unsubstituted benzyl (B1604629) chloride or benzyl chlorides with electron-donating groups. The transition state of the S N 2 reaction is stabilized by the electron-withdrawing nature of the sulfonyl group, which helps to delocalize the developing negative charge on the incoming nucleophile and the leaving chloride ion. Kinetic studies on the solvolysis of substituted benzyl chlorides have shown that electron-withdrawing groups generally facilitate these reactions, although ortho-substituents can also introduce steric effects that may counteract the electronic enhancement. researchgate.netnih.gov

Scope and Limitations of Nucleophile Diversity

A wide array of nucleophiles can participate in the substitution reaction at the chloromethyl group of 1-(chloromethyl)-2-(methylsulfonyl)benzene. The reactivity of the nucleophile plays a crucial role in the success of the reaction.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProductReaction Conditions
Hydroxide (e.g., NaOH)[2-(Methylsulfonyl)phenyl]methanolAqueous or alcoholic solvent
Alkoxides (e.g., NaOCH3)1-(Methoxymethyl)-2-(methylsulfonyl)benzeneAnhydrous alcohol
Cyanide (e.g., NaCN)[2-(Methylsulfonyl)phenyl]acetonitrilePolar aprotic solvent (e.g., DMSO)
Amines (e.g., NH3, RNH2)N-{[2-(Methylsulfonyl)phenyl]methyl}amineVaries with amine reactivity
Thiolates (e.g., NaSH)[2-(Methylsulfonyl)phenyl]methanethiolPolar solvent

The scope of the reaction is generally broad, accommodating a variety of oxygen, nitrogen, sulfur, and carbon nucleophiles. However, limitations can arise with very weak nucleophiles, which may require harsh reaction conditions that could lead to side reactions. Furthermore, bulky nucleophiles may experience steric hindrance from the ortho-methylsulfonyl group, potentially slowing down the reaction rate compared to reactions with smaller nucleophiles.

Electrophilic Aromatic Substitution Dynamics on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the benzene ring, leading to the replacement of a hydrogen atom. The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the two ortho-substituents.

Directing Effects of Ortho-Substituents

The directing effects of the chloromethyl and methylsulfonyl groups are in opposition.

Chloromethyl Group (-CH2Cl): This group is generally considered to be weakly activating or very weakly deactivating and is an ortho, para-director. stackexchange.com The activating nature can be attributed to hyperconjugation, while the electronegativity of the chlorine atom introduces a deactivating inductive effect.

Methylsulfonyl Group (-SO2CH3): This is a strong deactivating group and a meta-director. researchgate.net Its powerful electron-withdrawing nature significantly reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.

When both groups are present on the ring in an ortho relationship, they exert competing influences on the positions available for electrophilic attack (positions 3, 4, 5, and 6). The powerful deactivating and meta-directing effect of the methylsulfonyl group is expected to dominate. Therefore, incoming electrophiles would be directed to the positions meta to the sulfonyl group, which are positions 3 and 5. Of these, position 5 is sterically less hindered. The activating effect of the chloromethyl group would direct towards positions 4 and 6. However, the strong deactivation by the sulfonyl group likely overrides this effect.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of -CH2ClInfluence of -SO2CH3Predicted Outcome
3-Meta (directing)Minor product
4Para (directing)Ortho (deactivated)Minor product
5MetaMeta (directing)Major product
6Ortho (directing)-Minor product

Influence of the Methylsulfonyl Group on Aromatic Reactivity

The methylsulfonyl group's strong electron-withdrawing properties significantly deactivate the benzene ring towards electrophilic aromatic substitution. researchgate.net This deactivation arises from the reduction of the ring's electron density, making the initial attack by an electrophile less favorable. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on this compound would require more forcing conditions (e.g., higher temperatures, stronger Lewis acid catalysts) compared to benzene or activated benzene derivatives. The deactivation is a result of both a strong negative inductive effect (-I) and a negative resonance effect (-M) of the sulfonyl group.

Radical Pathways and Single-Electron Processes

While ionic reactions are predominant for this compound, the potential for radical pathways exists, particularly involving the chloromethyl group. Under conditions that favor the formation of free radicals, such as exposure to UV light or the presence of radical initiators, homolytic cleavage of the C-Cl bond could occur.

Single-electron transfer (SET) processes are less commonly observed for this type of molecule but could potentially be initiated by strong reducing agents or electrochemical methods. An SET to the molecule could lead to the formation of a radical anion, which might then undergo fragmentation, such as the loss of a chloride ion, to generate a benzylic radical. However, such pathways are speculative without direct experimental evidence.

Atom-Transfer Radical Cyclization (ATRC) in Related Systems

Atom-transfer radical cyclization (ATRC) is a powerful synthetic method that allows for the formation of cyclic compounds through a radical-mediated process. researchgate.net The mechanism typically involves the generation of a radical intermediate by the transfer of a halogen atom from the substrate to a transition metal catalyst. mdpi.com This process is initiated by the reversible interaction between the organic halide substrate and a metal catalyst, often a copper(I) complex. mdpi.com Through a single-electron transfer, the catalyst is oxidized (e.g., Cu(I) to Cu(II)), generating a carbon-centered radical. mdpi.com This radical can then undergo cyclization onto a tethered unsaturated group, such as an alkene or alkyne. The resulting cyclized radical is subsequently quenched by halogen atom transfer from the oxidized metal catalyst, regenerating the active catalyst and forming the halogenated cyclic product. mdpi.com

While direct ATRC of this compound is not extensively detailed, the principles can be applied to related systems containing sulfone moieties. Radical-induced cyclizations of unsaturated allylic sulfones have been successfully demonstrated to produce five-, six-, and seven-membered rings. rsc.org In these systems, a radical is generated elsewhere in the molecule, which then adds to the double bond, initiating the cyclization. The sulfonyl group plays a crucial role as an activating group. rsc.org The versatility of radical reactions allows for various modes of cyclization, including exo and endo pathways, to be explored depending on the substrate structure. rsc.org

Investigation of Radical Intermediates

The sulfone group is a versatile functional group in organic synthesis, capable of participating in ionic and radical pathways depending on the reaction conditions. researchgate.net In the context of this compound, radical intermediates can be generated at the benzylic position. The homolytic cleavage of the carbon-chlorine bond, often initiated by a radical initiator or a transition metal catalyst, would produce a 2-(methylsulfonyl)benzyl radical.

The sulfonyl group is strongly electron-withdrawing, which influences the stability and reactivity of adjacent radical centers. While sulfones are key participants in radical chemistry, the quintessential reaction of a radical positioned beta to a sulfonyl group is fragmentation via β-elimination to form an alkene and a sulfonyl radical. nih.gov However, for a benzylic radical, as would be formed from this compound, this pathway is not available. Instead, the sulfonyl group primarily exerts a powerful electronic influence on the radical's subsequent reactions, such as additions to unsaturated systems or cyclizations. researchgate.netnih.gov The generation and synthetic application of sulfur-centered radicals, such as sulfinyl radicals, have also been explored, showcasing the diverse radical chemistry accessible to organosulfur compounds. nih.gov

Cascade and Cyclization Reactions Utilizing the Compound as a Pronucleophile

This compound and related ((chloromethyl)sulfonyl)benzenes serve as effective pronucleophiles in base-promoted cascade reactions for synthesizing complex heterocyclic structures like isoindolin-1-ones. nih.govfigshare.com These reactions proceed under mild, metal-free conditions, often using inexpensive and environmentally benign bases such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu). nih.govacs.org

The process is initiated by the deprotonation of the chloromethyl group by the base, generating a carbanion. This nucleophile then attacks an electrophilic center, such as the carbonyl group of an ortho-carbonyl-substituted benzonitrile (B105546) (e.g., 2-formylbenzonitrile or 2-acetylbenzonitrile). nih.govacs.org This initial addition triggers a cascade of intramolecular reactions, including cyclization onto the nitrile group, ultimately leading to the formation of the isoindolinone ring system. nih.gov Depending on the specific substrates and reaction conditions, this method can be used to generate isoindolinones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.govfigshare.com

A key advantage of this methodology is the ability to combine up to six elemental steps in a single pot, highlighting its efficiency. nih.gov The reaction demonstrates flexibility, allowing for the synthesis of a variety of isoindolinone derivatives by varying the substituents on both the benzonitrile and the ((chloromethyl)sulfonyl)benzene starting materials. acs.org

Table 1: Preliminary Screening of Bases in the Cascade Reaction of 2-Acetylbenzonitrile with ((Chloromethyl)sulfonyl)benzene Data synthesized from research findings. nih.gov

Entry Base Solvent Conversion/Outcome
1 KOtBu DMSO Complex mixture of products
2 KOtBu Acetonitrile Optimum results, clean reaction
3 K₂CO₃ DMSO Low conversion
4 K₂CO₃ Acetonitrile Low conversion

The utility of this compound as a pronucleophile is prominently displayed in cyclization strategies that combine both intermolecular and intramolecular steps. The synthesis of isoindolinones is a prime example of such a strategy. nih.gov

The reaction sequence begins with an intermolecular nucleophilic addition of the carbanion, derived from the deprotonation of the ((chloromethyl)sulfonyl)benzene, to an external electrophile like 2-formylbenzonitrile. acs.org This step forges a new carbon-carbon bond and sets the stage for the subsequent intramolecular cyclization. Following the initial attack on the carbonyl group, the resulting intermediate undergoes a cascade that culminates in an intramolecular attack on the nitrile group, constructing the heterocyclic ring. nih.gov If a 3-monosubstituted isoindolin-1-one (B1195906) is formed in the cascade, a subsequent β-elimination of HCl can lead to the formation of valuable 3-methyleneisoindolin-1-one (B1254794) products. acs.org This cascade process, which efficiently builds complex molecules from simple, readily available starting materials, underscores the strategic importance of the compound in synthetic chemistry. nih.govacs.org

Transformations Involving the Sulfur Center

It is important to clarify that the sulfur atom in a sulfone functional group, such as that in this compound, is in the +6 oxidation state (Sulfur(VI)). Transformations involving Sulfur(IV) species like sulfoxides and sulfinates often start from either oxidation of sulfides or reduction of sulfones.

Reactions directly involving the S(VI) center of sulfones are well-established. The sulfonyl group is a powerful electron-withdrawing group and an excellent leaving group as sulfur dioxide (SO₂). wikipedia.org This property is harnessed in classic organic reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, where a sulfone is eliminated to form an alkene. wikipedia.org Although these are not direct reactions at the sulfur atom in the sense of nucleophilic attack, they represent fundamental transformations of the sulfone moiety. Furthermore, sulfones can undergo reductive desulfonylation to remove the sulfonyl group entirely. wikipedia.org

While direct nucleophilic attack on the hexavalent sulfur of a sulfone is difficult, related S(IV) compounds are more susceptible. For instance, in the Pummerer reaction, sulfoxides (S(IV)) are activated and undergo reaction with nucleophiles at the α-carbon. acs.org Sulfinate salts (S(IV)) are also key intermediates in organosulfur chemistry and can be prepared from sulfones. acs.org They can act as precursors for radical-based C-H functionalization reactions, demonstrating the synthetic link between S(VI) and S(IV) chemistry. acs.org

Derivatization Strategies and Analogue Development of 1 Chloromethyl 2 Methylsulfonyl Benzene

Introduction of Diverse Functional Groups via Chloromethyl Reactivity

The benzylic chloride in 1-(chloromethyl)-2-(methylsulfonyl)benzene is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone for derivatization, enabling the facile introduction of oxygen, nitrogen, and carbon nucleophiles through SN2-type reactions. The strong electron-withdrawing nature of the ortho-methylsulfonyl group further activates the benzylic position towards substitution.

Common transformations include:

Etherification: In reactions analogous to the Williamson ether synthesis, alkoxides and phenoxides can displace the chloride to form ethers. masterorganicchemistry.comfrancis-press.comjk-sci.com This is typically achieved by treating an alcohol or phenol with a strong base (like sodium hydride) to generate the corresponding nucleophilic alkoxide, which then attacks the chloromethyl group. youtube.comkhanacademy.org

Amination: Primary and secondary amines readily react with the chloromethyl group to yield secondary and tertiary amines, respectively. orgsyn.org This alkylation is a direct and efficient method for incorporating nitrogen-containing moieties.

Cyanation: The introduction of a nitrile group (–CN) is a valuable synthetic transformation, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. The reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent efficiently replaces the chlorine atom. askfilo.comstackexchange.com

These nucleophilic substitution reactions allow for the creation of a diverse library of compounds from a single starting material.

NucleophileReagent ExampleProduct Functional GroupProduct Example
AlkoxideSodium ethoxide (NaOEt)Ether1-(Ethoxymethyl)-2-(methylsulfonyl)benzene
AmineDiethylamine (Et₂NH)Tertiary AmineN,N-Diethyl-1-(2-(methylsulfonyl)phenyl)methanamine
CyanideSodium cyanide (NaCN)Nitrile(2-(Methylsulfonyl)phenyl)acetonitrile

**4.2. Synthesis of Positional Isomers and Structurally Related Compounds

The synthesis of the positional para-isomer, 1-(chloromethyl)-4-(methylsulfonyl)benzene, requires a different strategic approach, often starting with a para-substituted precursor. A common route involves the synthesis of methyl p-tolyl sulfone, which is then chloromethylated.

The synthesis can be outlined in two main steps:

Formation of Methyl p-tolyl sulfone: This is typically achieved by reacting p-toluenesulfonyl chloride with a reducing agent like sodium sulfite to form sodium p-toluenesulfinate. This intermediate is then methylated using a methylating agent such as monochloromethane or dimethyl sulfate to yield methyl p-tolyl sulfone. google.com

Chloromethylation: The resulting methyl p-tolyl sulfone can undergo chloromethylation. The Blanc chloromethylation reaction, which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a classic method for this transformation. wikipedia.orgalfa-chemistry.com However, the strongly deactivating nature of the methylsulfonyl group can make this electrophilic aromatic substitution challenging, potentially leading to lower yields compared to more activated aromatic rings. jk-sci.com

Structurally related compounds containing two methylsulfonyl groups on the benzene (B151609) ring are also of synthetic interest. The synthesis of these derivatives, such as 1,2-bis(methylsulfonyl)benzene, typically involves the oxidation of a corresponding bis(methylthio) precursor.

A representative synthesis pathway proceeds as follows:

Synthesis of 1,2-Bis(methylthio)benzene: This precursor can be prepared from 1,2-dichlorobenzene by reaction with sodium methanethiolate.

Oxidation: The resulting 1,2-bis(methylthio)benzene is then oxidized. nih.gov Strong oxidizing agents, such as hydrogen peroxide in acetic acid or potassium permanganate, are used to convert both thioether groups to sulfone groups, yielding 1,2-bis(methylsulfonyl)benzene. A similar strategy can be applied to synthesize the 1,3- and 1,4-isomers from their respective bis(methylthio)benzene precursors.

The synthesis of chloromethylated methylsulfinylbenzene derivatives, which are the sulfoxide analogues of the target compound, involves the selective oxidation of the corresponding sulfide (B99878). The sulfoxide group introduces a stereocenter at the sulfur atom, opening possibilities for chiral analogues.

The key step is the controlled oxidation of 1-(chloromethyl)-2-(methylsulfanyl)benzene (B3034970). Care must be taken to avoid over-oxidation to the sulfone. Reagents commonly used for the selective oxidation of sulfides to sulfoxides include:

Hydrogen peroxide under controlled temperature conditions. researchgate.net

Sodium periodate.

m-Chloroperoxybenzoic acid (m-CPBA), often used at low temperatures to prevent the formation of the sulfone.

Electroenzymatic cascade systems, which can offer high selectivity. rsc.org

This transformation yields 1-(chloromethyl)-2-(methylsulfinyl)benzene, a compound that contains both the reactive chloromethyl group and a chiral sulfinyl moiety.

Stereoselective Transformations and Chiral Analogues

The development of chiral analogues of this compound often focuses on the synthesis of enantiomerically enriched sulfoxides. The primary method for achieving this is the asymmetric oxidation of the prochiral sulfide, 1-(chloromethyl)-2-(methylsulfanyl)benzene.

This stereoselective transformation utilizes chiral catalysts or reagents to control the facial selectivity of the oxygen atom transfer to the sulfur atom. researchgate.net Several catalytic systems have been developed for the asymmetric oxidation of sulfides:

Titanium-based catalysts: The Kagan-Modena oxidation, which uses a titanium isopropoxide complex with a chiral tartrate ligand like diethyl tartrate (DET), is a well-established method. ucc.ie

Vanadium-based catalysts: Vanadium complexes with chiral Schiff base ligands have also been shown to be effective catalysts for the asymmetric oxidation of sulfides, often using hydrogen peroxide as the oxidant. ucc.ie

Biocatalysis: Certain enzymes, such as sulfide monooxygenases found in microorganisms like Rhodococcus sp., can perform highly enantioselective oxidations of sulfides to produce optically pure sulfoxides. nih.gov

These methods allow for the preparation of either the (R)- or (S)-enantiomer of 1-(chloromethyl)-2-(methylsulfinyl)benzene, which are valuable building blocks for the synthesis of more complex chiral molecules.

MethodCatalyst/Reagent SystemKey Feature
Chiral Metal CatalysisTi(OiPr)₄ / (+)-DET / t-BuOOHWell-established method for a range of sulfides.
Chiral Metal CatalysisVO(acac)₂ / Chiral Schiff Base / H₂O₂Uses an environmentally benign oxidant.
BiocatalysisRhodococcus sp. cellsCan achieve very high enantiomeric excess (>99% ee).

Modifications of the Methylsulfonyl Group

While the methylsulfonyl group is often regarded as a stable and robust functional group, it can undergo specific chemical transformations and be utilized strategically in synthesis.

One significant modification is its conversion to other sulfur-containing functional groups. For instance, aryl sulfones can be precursors to sulfonamides . This can be achieved through a multi-step process involving the conversion of the sulfone to a sulfinate, which is then oxidatively aminated. nih.gov More direct methods involve the conversion of related aryl precursors like arylboronic acids into sulfonyl chlorides, which readily react with amines to form sulfonamides. nih.gov

The methylsulfonyl group also functions as a powerful directing group in electrophilic aromatic substitution. As a strong electron-withdrawing group, it is a meta-director for reactions like nitration or halogenation. masterorganicchemistry.com However, it can also be used to direct substitution to the ortho position through a directed ortho-metalation pathway. By using a strong base like n-butyllithium, the proton ortho to the sulfonyl group can be abstracted to form an organolithium species, which can then react with various electrophiles. researchgate.netacs.org This allows for functionalization at a position that is typically disfavored in classical electrophilic substitution.

Computational and Theoretical Investigations of 1 Chloromethyl 2 Methylsulfonyl Benzene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide fundamental insights into the electronic characteristics of 1-(Chloromethyl)-2-(methylsulfonyl)benzene.

Orbital Interactions and Frontier Molecular Orbitals

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

For this compound, the HOMO would likely be localized on the benzene (B151609) ring, which is rich in π-electrons. The electron-withdrawing nature of the methylsulfonyl and chloromethyl groups would be expected to lower the energy of the HOMO. The LUMO is likely to be associated with the antibonding orbitals of the C-Cl bond in the chloromethyl group or the sulfonyl group, making these sites susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-7.5Primarily located on the π-system of the benzene ring.
LUMO-1.2Primarily located on the σ* orbital of the C-Cl bond.
HOMO-LUMO Gap6.3Indicates moderate chemical stability.

Charge Distribution and Bond Stability

Analysis of the charge distribution would reveal the polarity of the bonds within the molecule. The electronegative oxygen and chlorine atoms would draw electron density, resulting in partial negative charges (δ-) on these atoms and partial positive charges (δ+) on the adjacent carbon and sulfur atoms. This charge separation is critical in determining the molecule's intermolecular interactions and its reactivity towards polar reagents.

Bond stability can be assessed by calculating bond orders and bond dissociation energies. The C-Cl bond in the chloromethyl group is expected to be relatively weak and polarized, making it the most probable site for nucleophilic substitution reactions. The bonds within the benzene ring would exhibit high stability due to aromaticity, while the S-O bonds in the methylsulfonyl group would be strong and polar.

Mechanistic Pathway Elucidation via Computational Chemistry

Computational chemistry can be employed to model reaction mechanisms involving this compound, providing detailed information about the energy landscape of a potential reaction.

Transition State Analysis and Reaction Energetics

Table 2: Hypothetical Energetics for a Nucleophilic Substitution Reaction

ParameterEnergy (kcal/mol)Description
Activation Energy (Ea)15The energy barrier that must be overcome for the reaction to occur.
Reaction Energy (ΔE)-10The overall energy change, indicating an exothermic reaction.

Solvent Effects and Catalysis Modeling

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the energetics of the reaction. For a reaction involving charged species or a polar transition state, a polar solvent would be expected to stabilize these species and lower the activation energy.

Furthermore, the effect of a catalyst could be modeled by including the catalyst in the computational model. This would allow for the investigation of how the catalyst interacts with the reactants and lowers the activation energy of the reaction.

Theoretical Models for Reactivity Prediction

Based on the calculated electronic properties, various theoretical models can be used to predict the reactivity of this compound. Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can provide a quantitative measure of the molecule's reactivity.

For example, the electrophilicity index would likely predict that the carbon atom of the chloromethyl group is the most electrophilic site, making it susceptible to attack by nucleophiles. The Fukui function could be used to identify the specific atoms within the molecule that are most likely to undergo electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

Extensive searches for published research literature detailing molecular dynamics (MD) simulations specifically focused on this compound did not yield any studies dedicated to the conformational analysis or reaction dynamics of this particular compound.

While MD simulations are a powerful tool for understanding the behavior of molecules at an atomic level, it appears that this compound has not been the subject of such specific computational investigation. General principles of molecular dynamics are applied to similar organic molecules, including those containing benzene rings and sulfonyl groups. For instance, studies on linear alkylbenzene sulfonates have utilized MD simulations to investigate conformational patterns and the dynamics of different molecular segments. nih.gov Similarly, the reorientational motions of benzene itself have been explored through a combination of experimental techniques and molecular simulations. nih.gov

However, without specific research on this compound, it is not possible to provide detailed findings on its conformational landscape, such as dihedral angle distributions, energy barriers between conformers, or the dynamics of its chloromethyl and methylsulfonyl substituent groups. Likewise, the reaction dynamics, which would involve simulating chemical transformations and identifying transition states, have not been reported for this compound.

Therefore, no data tables or detailed research findings on the molecular dynamics of this compound can be presented.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Synthetic Intermediate and Building Block

1-(Chloromethyl)-2-(methylsulfonyl)benzene serves as a potent electrophilic building block in numerous organic transformations. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, while the methylsulfonyl group influences the reactivity of the aromatic ring and the benzylic position. This dual functionality allows for its participation in cascade reactions, where multiple bonds are formed in a single operation, streamlining synthetic pathways and enhancing molecular complexity.

The compound acts as a pronucleophile in base-promoted reactions. nih.govacs.org The methylene (B1212753) group adjacent to the sulfonyl group is acidic and can be deprotonated by a base to form a stabilized carbanion. This carbanion can then engage in various reactions, making the parent compound a versatile intermediate for constructing intricate molecular frameworks. nih.govacs.org Its utility is particularly evident in the synthesis of heterocyclic compounds and complex molecular architectures. nih.govacs.orgresearchgate.net

Application in Heterocycle Synthesis

The unique arrangement of reactive sites in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, including those containing nitrogen and sulfur.

Isoindolinones: A significant application of sulfonyl-activated compounds like this compound is in the synthesis of isoindolin-1-ones. nih.govacs.org Research has demonstrated that cascade reactions between ortho-carbonyl-substituted benzonitriles and ((chloromethyl)sulfonyl)benzenes, promoted by a simple base like potassium carbonate, can lead to the formation of isoindolin-1-ones with a fully substituted carbon at the 3-position. nih.govacs.org This method is advantageous as it starts from readily available materials, proceeds under mild conditions, and avoids the need for metal catalysis. nih.govacs.org The reaction sequence involves multiple steps, including nucleophilic addition, cyclization, and elimination, all occurring in a single pot. nih.gov

Starting MaterialsBaseProductYieldRef
2-Acetylbenzonitrile, Substituted ((chloromethyl)sulfonyl)benzeneK₂CO₃3,3-Dialkylated Isoindolin-1-one (B1195906)60-92% acs.org
2-Formylbenzonitrile, Substituted ((chloromethyl)sulfonyl)benzeneK₂CO₃(Z)-3-(sulfonyl-methylene)isoindolin-1-oneGood to High nih.gov

This table presents examples of isoindolinone synthesis using related ((chloromethyl)sulfonyl)benzenes.

Pyrrolidinones: The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved using donor-acceptor cyclopropanes, which act as 1,4-C,C-dielectrophiles, reacting with amines. mdpi.com While not a direct application of this compound, this highlights a strategy for forming the pyrrolidinone core, a structure found in many biologically active compounds. mdpi.combeilstein-journals.org

Imidazoles: Imidazole (B134444) derivatives are crucial in medicinal chemistry. dntb.gov.uanih.gov Various synthetic methods exist for their preparation, often involving multicomponent reactions. For instance, the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC), is a powerful tool for creating substituted imidazoles from imines. nih.gov The reactivity of the chloromethyl group in this compound could potentially be harnessed to introduce the C2-substituent in imidazole synthesis, although specific examples are not prevalent in the reviewed literature. A general approach involves the reaction of an aldehyde, an amine, and a third component like TosMIC to construct the imidazole ring. nih.govunipi.it

Substituted 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides are recognized as important components in biologically active compounds. semanticscholar.org A novel and efficient method has been developed for the synthesis of 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives. semanticscholar.orgresearchgate.net This process involves the treatment of o-(alkylsulfonyl)benzyl azides with lithium diisopropylamide (LDA). semanticscholar.orgresearchgate.net The necessary starting material, o-(alkylsulfonyl)benzyl azide, can be readily prepared from commercially available materials, including precursors structurally similar to this compound. The synthesis proceeds via an LDA-mediated cyclization with the elimination of nitrogen gas. semanticscholar.orgresearchgate.net

PrecursorReagentProductYieldRef
o-(Alkylsulfonyl)benzyl azideLDA2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxideModerate to Fair semanticscholar.orgresearchgate.net

This table illustrates the synthesis of the target sulfur heterocycle from a closely related precursor.

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing two or more fused benzene (B151609) rings. researchgate.net Synthetic strategies to access these structures often involve intramolecular cyclization reactions. nih.govrsc.org While direct application of this compound in the synthesis of large polycyclic aromatic systems is not extensively documented, its bifunctional nature makes it a potential candidate for such transformations. For example, it could serve as a precursor to an o-quinodimethane, a highly reactive intermediate that can undergo cycloaddition reactions to form polycyclic systems. researchgate.net The Friedel-Crafts reaction is a classic method for building PAHs, such as the synthesis of anthracene (B1667546) from benzyl (B1604629) chloride. researchgate.net

Strategies for Complex Molecular Architecture Construction

The construction of complex molecules often relies on the use of versatile building blocks and efficient reaction sequences. This compound is employed in cascade reactions, which are highly valuable in building complex molecular architectures. nih.govacs.org These one-pot processes, which combine multiple reaction steps without isolating intermediates, lead to a rapid increase in molecular complexity from simple starting materials. nih.gov The base-promoted reaction with ortho-carbonyl substituted benzonitriles to form isoindolinones is a prime example, where up to six elemental steps can be combined in a single operation. nih.gov This strategy is not only efficient but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.govacs.org

Polymer Chemistry and Material Science Applications

Information regarding the specific application of this compound in polymer chemistry and materials science is limited in the available literature. However, molecules containing reactive chloromethyl groups, such as benzyl chloride and its derivatives, are widely used in polymer science. nist.govnist.govnih.gov They can act as initiators for cationic polymerization or as agents for the chemical modification (functionalization) of polymers. The presence of the sulfonyl group could impart specific properties, such as thermal stability or altered solubility, to the resulting polymers or materials. Given its structure, it could potentially be used to synthesize specialty polymers or to functionalize surfaces to create materials with unique electronic or physical properties.

Role in Polymer Modification and Crosslinking

The chloromethyl group (-CH2Cl) is a well-established reactive site for the chemical modification of polymers. In analogous compounds, such as chloromethylated polystyrene, this group serves as an electrophilic handle that can undergo nucleophilic substitution reactions. This allows for the grafting of various functional groups onto a polymer backbone, thereby altering its chemical and physical properties.

Furthermore, the bifunctional nature of molecules containing a chloromethyl group can be exploited for crosslinking. Crosslinking is a process that connects polymer chains, forming a three-dimensional network. This process can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the polymer. While there is no direct evidence of this compound being used as a crosslinking agent, its structure suggests theoretical potential for such applications.

Design of New Functional Materials with Specific Properties

The design of new functional materials often involves the incorporation of specific chemical functionalities to achieve desired properties, such as ion-exchange capabilities, catalytic activity, or specific optical and electronic characteristics. The sulfonyl group (-SO2CH3) in this compound could potentially impart properties such as increased polarity, thermal stability, and the ability to engage in specific intermolecular interactions.

Advanced Research Topics and Future Directions in 1 Chloromethyl 2 Methylsulfonyl Benzene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of chloromethylated aromatic compounds, often achieved through the Blanc chloromethylation reaction, typically involves hazardous reagents such as formaldehyde (B43269), hydrogen chloride, and Lewis acid catalysts like zinc chloride. mdpi.com These processes generate significant chemical waste and pose environmental and safety risks. Future research is critically focused on developing greener alternatives for the synthesis of 1-(chloromethyl)-2-(methylsulfonyl)benzene.

Key areas of development include:

Safer Chloromethylating Agents: A significant advancement lies in replacing traditional reagents with less hazardous alternatives. Research into visible-light-driven, metal-free chlorination using reagents like N-chlorosuccinimide (NCS) presents a promising sustainable pathway. mdpi.comorganic-chemistry.org This approach avoids harsh acids and toxic metal catalysts, proceeding under mild conditions.

Recyclable Catalytic Systems: The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. For the chloromethylation step, the development of solid acid catalysts or recyclable dicationic ionic liquids in aqueous media could replace corrosive Lewis acids, simplifying product purification and minimizing waste streams. researchgate.netresearchgate.net

Greener Solvents: Shifting from chlorinated solvents to water or other environmentally benign solvent systems is a crucial goal. Methods using recyclable phase-separation systems composed of ionic liquids and water have shown promise for chloromethylation reactions, offering good to excellent yields and easy catalyst recovery. researchgate.net

Sustainable Sulfone Synthesis: The synthesis of the precursor, 2-(methylsulfonyl)benzene, can also be improved. Modern methods for creating sulfonyl groups, such as the oxidation of thiols or disulfides using reagents like Oxone or sodium hypochlorite (B82951) (bleach) in water, offer a more sustainable route compared to traditional methods that use harsh oxidants. organic-chemistry.orgrsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for this compound
ParameterTraditional Method (Blanc Reaction)Future Sustainable Method
ReagentsFormaldehyde, HCl, Zinc ChlorideParaformaldehyde, N-chlorosuccinimide (NCS), Dichloromethane
CatalystLewis Acids (e.g., ZnCl2, AlCl3)Photocatalysts (visible light), Solid Acids, Recyclable Ionic Liquids
SolventOften chlorinated or excess aromatic substrateAqueous media, super-critical CO2, or solvent-free conditions
ByproductsAcidic waste, metal-containing sludgeRecyclable catalyst, water, succinimide
Safety ProfileUse of carcinogens and corrosive materialsMilder conditions, less toxic reagents, reduced risk of runaway reactions

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing by offering enhanced safety, efficiency, and scalability. The application of these technologies to the synthesis and derivatization of this compound represents a significant future research direction.

Continuous-flow reactors offer distinct advantages over traditional batch processing, particularly for potentially hazardous reactions like chloromethylation. researchgate.net By maintaining a small reaction volume at any given time, flow systems mitigate the risks associated with exothermic events and the handling of toxic intermediates. mdpi.commdpi.com Enhanced heat and mass transfer in microreactors allow for precise control over reaction parameters, often leading to higher yields, improved selectivity, and shorter reaction times. researchgate.netdntb.gov.ua The synthesis of related aryl sulfonyl chlorides has been successfully demonstrated in continuous-flow systems, highlighting the potential for this technology in producing this compound safely and efficiently on an industrial scale. mdpi.com

Automated synthesis platforms can be integrated with flow reactors to accelerate process optimization. mdpi.com These systems can systematically vary reaction conditions such as temperature, residence time, and reagent stoichiometry to rapidly identify the optimal parameters for yield and purity. This approach minimizes manual intervention and allows for high-throughput screening of reaction conditions, significantly shortening development timelines.

Table 2: Potential Advantages of Flow Synthesis for this compound
FeatureBenefit in Flow Chemistry
SafetyMinimizes accumulation of hazardous reagents and intermediates; superior temperature control prevents thermal runaways.
EfficiencyImproved mixing and heat transfer lead to faster reaction rates and potentially higher yields.
ScalabilityProduction can be scaled up by extending operational time ("scaling out") rather than increasing reactor volume, ensuring consistent product quality.
Process ControlPrecise, automated control over parameters like temperature, pressure, and flow rate leads to greater reproducibility.
IntegrationEasily coupled with in-line purification and analytical techniques for real-time monitoring and control.

Exploration of Photoredox and Electrocatalytic Transformations

The functional groups of this compound make it an ideal candidate for transformations driven by photoredox and electrocatalysis. These modern synthetic strategies utilize visible light or electricity, respectively, to promote chemical reactions under exceptionally mild conditions, offering new pathways for derivatization.

The benzylic chloride moiety is particularly susceptible to activation via photoredox catalysis. Upon irradiation with visible light in the presence of a suitable photocatalyst, the C-Cl bond can be cleaved to generate a benzylic radical. This highly reactive intermediate can then participate in a wide range of bond-forming reactions, such as C-C, C-N, and C-S cross-couplings. nih.gov This opens up the possibility of using this compound as a building block to construct complex molecules that would be difficult to access through traditional thermal methods. For instance, photoredox-catalyzed coupling with boronic acids or trifluoroborate salts could provide a direct route to novel biaryl sulfones.

Electrocatalysis offers another green and powerful tool for inducing transformations. Electrochemical methods can be employed for both oxidation and reduction reactions without the need for stoichiometric chemical reagents. Future research could investigate the electrocatalytic reduction of the C-Cl bond or transformations involving the sulfonyl group, providing alternative and sustainable routes for functionalizing the molecule.

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Advances in catalysis are central to improving the synthesis and subsequent reactions of this compound. The development of novel catalysts can lead to greater efficiency, higher selectivity, and milder reaction conditions.

For the synthesis of the molecule itself, research into advanced catalysts for chloromethylation is a key area. While traditional Lewis acids like AlCl₃ and ZnCl₂ are effective, they are often required in stoichiometric amounts and generate significant waste. chemguide.co.uk Future efforts will likely focus on:

Solid Acid Catalysts: Materials such as zeolites or functionalized resins can catalyze the reaction heterogeneously, allowing for easy separation and recycling, thereby reducing waste and cost.

Water-Tolerant Lewis Acids: Catalysts like scandium triflate can function effectively in the presence of water, simplifying reaction conditions and workup procedures. researchgate.net

For subsequent transformations of the C-Cl bond, novel catalytic systems are being explored to enhance reaction scope and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful methods for forming new C-C and C-N bonds, respectively. researchgate.net The development of new palladium catalysts with specialized ligands could allow these reactions to be performed at lower catalyst loadings and with a broader range of coupling partners, enabling the efficient synthesis of diverse derivatives from this compound.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis provides a powerful, synergistic approach to chemical research. This combination allows for the rational design of experiments, a deeper understanding of reaction mechanisms, and the prediction of molecular properties, thereby accelerating the discovery of new reactions and molecules.

For this compound, computational tools like Density Functional Theory (DFT) can be employed in several key areas:

Mechanism Elucidation: DFT calculations can model the reaction pathways for the synthesis and subsequent transformations of the molecule. For example, computational studies can clarify the mechanism of chloromethylation on the methylsulfonylbenzene ring, explaining the observed regioselectivity and helping to design catalysts that favor the desired ortho-isomer. A DFT study on the related α-chloromethyl methyl sulfone has already demonstrated the power of this approach in understanding the reactivity of such compounds. researchgate.net

Predicting Reactivity: Computational models can predict the feasibility of novel transformations, such as photoredox or electrocatalytic reactions. By calculating redox potentials and bond dissociation energies, researchers can screen potential reactions in silico before committing to laboratory work, saving time and resources.

Catalyst Design: Computational chemistry can aid in the design of new catalysts with enhanced activity and selectivity. By modeling the interaction between the substrate and the catalyst, researchers can rationally modify the catalyst structure to improve its performance for a specific transformation.

This synergistic approach, where computational predictions guide experimental work and experimental results validate and refine computational models, represents the future of chemical synthesis and will be instrumental in unlocking the full potential of this compound as a versatile chemical intermediate.

Q & A

Q. What are the recommended synthetic routes for 1-(Chloromethyl)-2-(methylsulfonyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves functionalizing benzene derivatives via electrophilic substitution or nucleophilic displacement. For example, (methylsulfonyl)benzene derivatives can be synthesized using n-butyllithium in THF at 0°C to activate the aromatic ring, followed by sequential alkylation or chlorination steps . Key considerations:

  • Reagent selection: Use chloromethylating agents like chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl.
  • Temperature control: Maintain low temperatures (0–5°C) to minimize side reactions.
  • Purification: Employ silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks:
    • Chloromethyl (-CH2Cl): δ ~4.5 ppm (singlet, 2H).
    • Methylsulfonyl (-SO2CH3): δ ~3.1 ppm (singlet, 3H).
  • IR: Confirm sulfonyl (S=O) stretches at ~1300–1150 cm1^{-1} and C-Cl at ~600 cm1^{-1}.
  • Mass Spectrometry: Look for molecular ion [M+H]+ at m/z 218.6 (C8H9ClO2S).
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Moisture sensitivity: The chloromethyl group is prone to hydrolysis. Store under inert gas (N2/Ar) in anhydrous solvents (e.g., THF, DCM).
  • Thermal stability: Avoid temperatures >100°C; decomposition products may include benzenesulfonic acid derivatives.
  • Light sensitivity: Store in amber vials to prevent photodegradation of the sulfonyl group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic experiments: Monitor reaction progress (e.g., with NaN3 or KCN) via 1H^1H NMR to track chloride displacement rates.
  • Computational modeling: Use DFT calculations (e.g., Gaussian) to assess transition states and charge distribution on the chloromethyl carbon.
  • Solvent effects: Compare polar aprotic (DMF) vs. protic (MeOH) solvents to evaluate nucleophilicity trends .

Q. How should researchers address contradictory data in literature regarding the catalytic activity of this compound in cross-coupling reactions?

Methodological Answer:

  • Reproducibility checks: Replicate published protocols (e.g., Suzuki-Miyaura coupling) under identical conditions.
  • Variable control: Systematically test catalyst loading, base (K2CO3 vs. Cs2CO3), and ligand (Pd(PPh3)4 vs. XPhos).
  • Advanced characterization: Use X-ray crystallography to confirm coordination geometry or in situ IR to monitor intermediate formation .

Q. What computational approaches are suitable for predicting the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?

Methodological Answer:

  • Molecular electrostatic potential (MEP) maps: Generate using software like GaussView to identify electron-deficient regions (e.g., meta to sulfonyl groups).
  • Hammett substituent constants: Apply σ+^+ values to predict directing effects. Methylsulfonyl (σ+^+ ≈ 0.72) strongly deactivates the ring, favoring para substitution relative to the chloromethyl group .

Q. How can researchers design experiments to assess the environmental fate or degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis studies: Incubate in buffered solutions (pH 4–10) and analyze degradation products via LC-MS.
  • Photolysis experiments: Expose to UV light (λ = 254 nm) and monitor sulfonyl cleavage or radical intermediates via EPR.
  • Microbial degradation: Use soil slurry cultures and track chloride release via ion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.